methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
Description
Methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate (CAS: 321744-14-3) is a bicyclic compound featuring a cyclopentane backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a methyl ester . Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol . The compound is commonly utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemical configuration (1S,3R,4S) is critical for biological activity, as minor stereochemical deviations can drastically alter binding affinity or metabolic stability .
Properties
IUPAC Name |
methyl (1S,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@@H]1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370347 | |
| Record name | tert-butyl (1R,2S,4S)-4-(methoxycarbonyl)-2-hydroxycyclopentyl-carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-14-3 | |
| Record name | tert-butyl (1R,2S,4S)-4-(methoxycarbonyl)-2-hydroxycyclopentyl-carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate (CAS No. 321744-14-3) is a compound of significant interest in the field of medicinal chemistry and biocatalysis. Its unique structural features and reactivity patterns make it a valuable building block for synthesizing complex molecules. This article provides an overview of its biological activity, including its potential applications in drug development and biocatalysis.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- Purity : Typically ≥ 97%
- CAS Number : 321744-14-3
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tert-butoxycarbonyl (Boc) group is known to enhance the compound's stability and solubility, facilitating its use in enzyme-catalyzed reactions.
Enzymatic Reactions
The compound has shown promise in biocatalytic processes where enzymes selectively react with the Boc group. This selectivity is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications. For instance, studies have demonstrated that enzymes can utilize this compound in the synthesis of amino acids and other biologically active molecules through transamination and hydrolysis reactions .
Applications in Drug Development
This compound serves as a versatile intermediate in drug synthesis. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The incorporation of the cyclopentane structure is believed to enhance bioactivity by improving cell membrane permeability .
- Antibiotic Development : There are ongoing investigations into the use of this compound as a precursor for synthesizing novel antibiotics. The ability to modify the Boc group allows for the introduction of different functional groups that can enhance antimicrobial properties .
Biocatalytic Applications
The unique reactivity pattern of this compound makes it suitable for various biocatalytic applications:
- Flow Chemistry : The compound can be effectively utilized in continuous flow systems due to its stability under reaction conditions. This approach enhances reaction efficiency and product yield while minimizing waste .
- Biosynthetic Pathways : The compound's structure allows it to mimic natural substrates in biosynthetic pathways, potentially leading to the discovery of new natural products or synthetic analogs .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| Purity | ≥ 97% |
| CAS Number | 321744-14-3 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 378.0 ± 42.0 °C |
Scientific Research Applications
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 378.0 ± 42.0 °C at 760 mmHg |
| Flash Point | 182.4 ± 27.9 °C |
Applications in Medicinal Chemistry
1. Drug Development:
Methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a prodrug or intermediate in the development of drugs targeting neurological disorders and metabolic diseases.
Case Study:
Research has shown that derivatives of this compound exhibit potential as inhibitors for specific enzymes involved in metabolic pathways, which could lead to new treatments for conditions such as diabetes and obesity.
2. Peptide Synthesis:
The compound is utilized in solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) group provides a protective function to amino groups during the assembly of peptides. This method is crucial for producing peptides with high purity and yield.
Applications in Organic Synthesis
1. Synthesis of Complex Molecules:
this compound is employed as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Data Table: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce functional groups at specific positions on cyclic frameworks. |
| Coupling Reactions | Facilitates the formation of carbon-carbon bonds essential for larger molecular architectures. |
2. Asymmetric Synthesis:
The compound's stereochemical configuration allows for asymmetric synthesis processes, which are vital for producing enantiomerically pure compounds required in drug formulations.
Applications in Biochemistry
1. Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. Understanding its interaction with these enzymes helps elucidate mechanisms of action for potential therapeutic agents.
Case Study:
Studies indicate that modifications to the cyclopentane framework can enhance binding affinity to target enzymes, leading to more effective inhibitors with reduced side effects.
2. Structural Biology:
this compound is also used in structural biology to probe protein-ligand interactions through crystallography studies.
Comparison with Similar Compounds
a) Methyl (1S,3S)-3-((tert-Butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate (Compound 6)
b) Methyl (1S,3R,4R)-3-{[(tert-Butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
- Key Difference : Stereochemical inversion at the 4-position (4R vs. 4S).
- Impact :
- Storage : Stable at room temperature, unlike some stereoisomers requiring refrigeration .
Extended Functionalization
a) (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate
b) tert-Butyl[(1R,3S)-3-isopropyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate
- Key Addition : Trifluoromethylpyridinyl-piperazine substituent.
- Impact :
- Designed for CNS penetration, leveraging trifluoromethyl’s electronegativity.
- Demonstrated 91.8% yield in hydrogenation steps using PtO₂ catalysts .
Preparation Methods
Starting Materials and Key Intermediates
- Cyclopentane derivatives with functional groups amenable to stereoselective transformations.
- Amino alcohol precursors protected with Boc anhydride.
- Methyl esterification reagents such as diazomethane or methyl iodide with base.
Typical Synthetic Sequence
Stereoselective Amination and Hydroxylation
The amino and hydroxyl groups are introduced stereoselectively onto the cyclopentane ring. This may be achieved by:- Using chiral pool synthesis from naturally occurring chiral cyclopentane derivatives.
- Employing asymmetric catalysis or chiral auxiliaries to induce stereochemistry during amination and hydroxylation steps.
Boc Protection of the Amino Group
The free amino group is reacted with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., triethylamine) to form the Boc-protected amino derivative.Esterification of the Carboxylic Acid
The carboxylic acid at the 1-position is converted into the methyl ester using:- Acid-catalyzed esterification with methanol.
- Methylation using diazomethane for mild and high-yielding conversion.
Purification and Characterization
The final product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization is done by NMR, IR, MS, and chiral HPLC to confirm stereochemistry and purity.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amination & Hydroxylation | Chiral auxiliary or asymmetric catalyst; reagents like NH3 or amines, oxidants for hydroxylation | Achieves stereoselective introduction of amino and hydroxyl groups on cyclopentane ring |
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., Et3N), solvent (e.g., dichloromethane) | Protects amino group, prevents side reactions, improves stability |
| Esterification | Methanol with acid catalyst or diazomethane | Converts carboxylic acid to methyl ester with high yield and stereochemical integrity |
| Purification | Silica gel chromatography, recrystallization | Removes impurities, isolates pure stereoisomer |
| Characterization | NMR (1H, 13C), IR, MS, chiral HPLC | Confirms structure, stereochemistry, and purity |
Notes on Stereochemical Control
The stereochemistry (1S,3R,4S) is critical for biological activity and synthetic utility. Methods to ensure stereochemical fidelity include:
- Use of enantiomerically pure starting materials.
- Application of stereoselective catalysts or auxiliaries.
- Monitoring by chiral analytical techniques during synthesis.
Literature and Patent Sources
- Patent US6562861B1 describes substituted cyclopentane derivatives and their synthetic approaches relevant to such compounds, including protection strategies with Boc groups and stereoselective functionalizations.
- Commercial suppliers such as Synthonix and AChemBlock provide this compound with high purity (≥97%) and confirm its stereochemistry, implying robust synthetic protocols for preparation.
- PubChem database confirms molecular structure and synonyms but lacks explicit preparation protocols; however, it supports the common use of Boc protection and methyl esterification in the compound’s synthesis.
Q & A
Q. What mechanistic pathways explain the compound’s role in inhibiting bacterial efflux pumps or cancer cell proliferation?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated bacterial/cancer cells to identify downregulated efflux pump genes (e.g., AcrAB-TolC) or apoptosis markers .
- Fluorescent Probes : Use BODIPY-labeled derivatives to visualize intracellular accumulation and efflux inhibition via fluorescence microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
